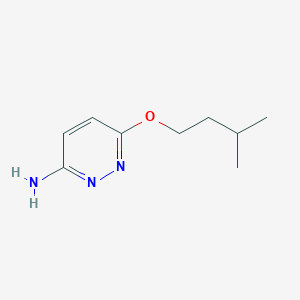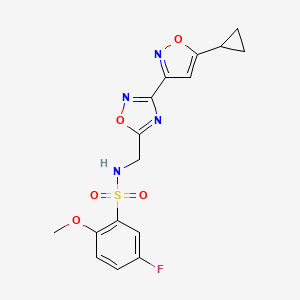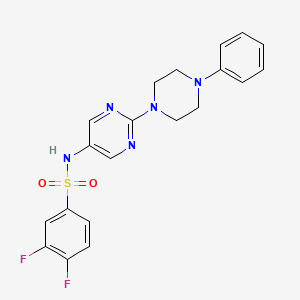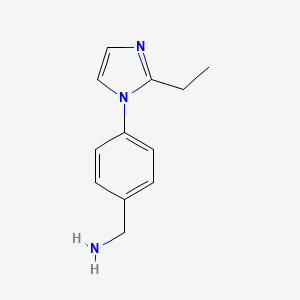![molecular formula C19H24NNaO5 B2686319 Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate CAS No. 2197062-96-5](/img/structure/B2686319.png)
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate is a complex organic compound with unique structural attributes, often intriguing chemists due to its spirocyclic configuration. Such compounds are notable for their interesting physicochemical properties and potential in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate generally begins with the preparation of intermediate spiro[1-benzopyran-2,4'-piperidine] derivatives. Key steps include:
Spirocycle Formation: Achieved via cyclization reactions, typically involving the condensation of benzopyran with suitable piperidine derivatives under acidic or basic conditions.
Protective Group Addition: Introduction of tert-butoxycarbonyl (BOC) groups using reagents like BOC anhydride, providing protection during subsequent reactions.
Sodium Salt Formation: Final conversion into the sodium salt form often involves neutralization with sodium hydroxide or other sodium bases.
Industrial Production Methods: Industrial-scale production incorporates advanced techniques to ensure high purity and yield:
Automated Synthesis: Utilizing automated reactors for precise control of reaction conditions.
Chromatographic Purification: Employing column chromatography to isolate the target compound.
Crystallization: Refining product purity through controlled crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, typically forming oxidized derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may be catalyzed by agents such as lithium aluminum hydride, yielding reduced spirocyclic forms.
Substitution: Nucleophilic substitution reactions can modify the compound’s structure, often facilitated by reagents like sodium hydride.
Oxidation: Potassium permanganate (KMnO₄), dichloromethane (CH₂Cl₂), and catalytic oxygen environments.
Reduction: Lithium aluminum hydride (LiAlH₄), methanol, and other reducing environments.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO), and various nucleophiles.
Oxidized Products: Derivatives with additional oxygen functional groups.
Reduced Products: More saturated analogs of the original compound.
Substituted Products: Variants with different side-chain substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Acts as a ligand in complex catalytic systems for asymmetric synthesis.
Molecular Synthesis: Aids in the construction of spirocyclic frameworks in synthetic organic chemistry.
Enzyme Inhibition: Potential inhibitor for specific enzymes, playing roles in biochemical pathways.
Pharmaceutical Development: Investigated for its potential in drug discovery, particularly for compounds targeting neurological disorders.
Material Science: Explored for its unique structural properties in developing novel materials.
Wirkmechanismus
The compound’s mechanism of action typically involves:
Binding to Molecular Targets: Interaction with specific enzymes or receptors, altering their activity.
Pathway Modulation: Influencing biochemical pathways through direct or allosteric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-4'-piperidine]-4-carboxylate
Sodium 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Sodium tert-butoxycarbonyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Spirocyclic Configuration: Unique structural property leading to distinct physical and chemical properties.
Synthetic Flexibility: Enhanced versatility in synthetic organic chemistry due to the tert-butoxycarbonyl group.
Eigenschaften
IUPAC Name |
sodium;1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5.Na/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19;/h4-7,14H,8-12H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEIQHMRSOMIJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2686236.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2686239.png)


![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)




![2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)



